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Compound of Interest

Compound Name: Methanol-d3

Cat. No.: B056482

For Researchers, Scientists, and Drug Development Professionals

Methanol-d3 (CD30OH), a deuterated isotopologue of methanol, serves as a versatile and
powerful tool in a multitude of foundational research applications. Its unique properties,
stemming from the replacement of three protium atoms with deuterium, enable researchers to
trace metabolic pathways, quantify analytes with high precision, and elucidate complex
chemical reaction mechanisms. This technical guide provides an in-depth exploration of the
core applications of Methanol-d3, complete with experimental methodologies and quantitative
data to support its utility in cutting-edge scientific endeavors.

Internal Standard in Quantitative Mass Spectrometry

One of the most widespread applications of Methanol-d3 is as an internal standard (1S) in
quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid
chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal
standard is considered the gold standard for robust and reliable quantification.[1]

Principle: A known amount of Methanol-d3 is added to a sample at the earliest stage of
preparation. Due to its nearly identical chemical and physical properties to endogenous or
analyte methanol, it co-elutes during chromatography and experiences similar extraction
efficiencies and ionization responses.[2] However, it is distinguishable by its higher mass-to-
charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's
signal, any variations introduced during sample preparation and analysis can be accurately
corrected, leading to highly precise and accurate quantification.[3]
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Quantitative Data Summary:

The use of deuterated internal standards like Methanol-d3 significantly improves the accuracy

and precision of quantitative methods.

Parameter

Without Deuterated
Internal Standard

With Deuterated
Internal Standard
(e.g., Methanol-d3)

Reference

Recovery Variability

Can vary significantly
between samples
(e.g., up to 3.5-fold in

patient plasma)

Inter-individual
variability is effectively

corrected

[4115]

Precision (%CV)

Higher, more
susceptible to matrix

effects

Typically < 15% (often
< 5%)

[4]

Accuracy (%Bias)

Prone to significant
bias due to differential

recovery

Typically within +15%
of the nominal

concentration

[4]

Linearity of Calibration

May be affected by

matrix effects

Excellent linearity over
a wide dynamic range
(e.g., 3 orders of

magnitude)

[6]

Experimental Protocol: Quantification of Methanol in Wastewater using GC-MS with Methanol-
d3 as an Internal Standard

This protocol is adapted from methodologies for analyzing volatile organic compounds in
agueous matrices.[6]

1. Materials and Reagents:
e Methanol-d3 (CD3OH) of known purity

e Methanol (CH3OH) for calibration standards
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Reagent-grade water

Wastewater sample

GC-MS system with a polar capillary column (e.g., DB-WAX)
. Preparation of Solutions:

Methanol-d3 Internal Standard Stock Solution: Prepare a stock solution of Methanol-d3 in
reagent-grade water at a concentration of 1000 pug/mL.

Methanol Calibration Standards: Prepare a series of calibration standards by spiking known
amounts of methanol into reagent-grade water to cover the expected concentration range in
the wastewater samples.

. Sample Preparation:
To a 10 mL volumetric flask, add a known volume of the wastewater sample.

Spike the sample with a precise volume of the Methanol-d3 internal standard stock solution
to achieve a final concentration that is within the linear range of the instrument and
comparable to the expected analyte concentration.

Bring the sample to volume with reagent-grade water.
. GC-MS Analysis:
Injection: Inject 1 uL of the prepared sample onto the GC-MS system.

GC Conditions:

[e]

Inlet Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate

o

[¢]

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

[¢]

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 pm film thickness)
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MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV
o Scan Mode: Selected lon Monitoring (SIM)
o lons to Monitor:
» Methanol (CH30OH): m/z 31 (primary), 32
» Methanol-d3 (CD30OH): m/z 35 (primary), 34
. Data Analysis:

Integrate the peak areas for the primary ions of methanol (m/z 31) and Methanol-d3 (m/z
35).

Calculate the response ratio (Area of m/z 31 / Area of m/z 35) for each calibration standard
and the unknown samples.

Construct a calibration curve by plotting the response ratio against the concentration of the
methanol calibration standards.

Determine the concentration of methanol in the wastewater samples by interpolating their
response ratios from the calibration curve.
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GC-MS quantification workflow using Methanol-d3.

Tracer in Metabolic Flux Analysis (MFA)

Methanol-d3 is an invaluable tracer for studying the metabolism of single-carbon (C1)
compounds, particularly in methylotrophic organisms like the yeast Pichia pastoris, which is
widely used for recombinant protein production.[7] By introducing Methanol-d3 as a carbon
source, researchers can trace the path of the deuterated methyl group through the intricate
network of metabolic pathways.

Principle: When P. pastoris is grown on Methanol-d3, the deuterium atoms are incorporated
into various downstream metabolites. By analyzing the isotopic labeling patterns of these
metabolites using techniques like LC-MS or NMR, it is possible to quantify the rates (fluxes) of
metabolic reactions. This provides a detailed snapshot of the cell's metabolic state under
specific conditions.[8]

Methanol Metabolism in Pichia pastoris

Methanol metabolism in P. pastoris begins with its oxidation to formaldehyde. This is a critical
branch point where formaldehyde can either be assimilated into biomass or dissimilated to
produce energy.
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o Assimilation Pathway: Formaldehyde condenses with xylulose-5-phosphate to form
dihydroxyacetone and glyceraldehyde-3-phosphate, which then enter central carbon
metabolism to produce biomass precursors.

o Dissimilation Pathway: Formaldehyde is oxidized to formate and then to carbon dioxide, a
process that generates NADH for energy production.

Simplified methanol metabolism pathway in P. pastoris.

Experimental Protocol: General Workflow for MFA using Methanol-d3
This protocol outlines the key steps for a deuterium tracing experiment in P. pastoris.
1. Cell Culture:

o Cultivate Pichia pastoris in a chemostat with a defined medium containing a mixture of a
non-labeled carbon source (e.qg., glycerol) and Methanol-d3. The ratio can be varied to study
metabolic shifts.[9]

2. Rapid Sampling and Quenching:

» To halt metabolic activity instantaneously, rapidly withdraw a cell suspension from the
bioreactor.

o Immediately quench the cells in a cold (-40 °C) agueous methanol solution (e.g., 60% v/v).
[10] This step is critical to prevent changes in metabolite levels after sampling.

3. Metabolite Extraction:

o Separate the quenched cells from the quenching solution by centrifugation at low
temperature.

o Extract the intracellular metabolites from the cell pellet using a method such as boiling
ethanol extraction.[8] This involves resuspending the cell pellet in hot ethanol (e.g., 75-80°C)
to lyse the cells and solubilize the metabolites.

I

. Isotopic Analysis:
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Analyze the metabolite extracts using LC-MS/MS or high-resolution mass spectrometry.

Determine the mass isotopologue distributions for key metabolites to quantify the
incorporation of deuterium from Methanol-d3.

5. Metabolic Flux Calculation:

Use the isotopic labeling data, along with measured extracellular fluxes (substrate uptake
and product secretion rates), to calculate the intracellular metabolic fluxes using specialized
software (e.g., 13CFLUX2).[9]

Elucidation of Reaction Mechanisms

Methanol-d3 is a powerful probe for investigating the mechanisms of chemical reactions,
particularly in catalysis and enzymology. By comparing the reaction rates of Methanol-d3 and
its non-deuterated counterpart, researchers can determine the kinetic isotope effect (KIE).

Principle: The C-D bond is stronger than the C-H bond. If a C-H bond is broken in the rate-
determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction
rate. This phenomenon, known as a primary kinetic isotope effect (kH/kD > 1), provides strong
evidence for the involvement of that specific C-H bond in the rate-limiting step. The magnitude
of the KIE can provide further insights into the transition state of the reaction.[11]

Application Example: Methanol Oxidation

In the study of methanol oxidation on catalytic surfaces, which is relevant to direct methanol
fuel cells, Methanol-d3 can be used to determine whether the cleavage of the C-H or O-H
bond is rate-limiting.[12]

Quantitative Data: Kinetic Isotope Effects in Methanol Synthesis

While not for oxidation, a study on methanol synthesis via CO2 hydrogenation on an In203
catalyst provides an example of KIE data. The ratio of the production rate of CD30D to CH30OH
was found to be temperature-dependent, indicating a kinetic isotope effect.[3]
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Temperature (°C) Product Ratio (CD30OD / CH3OH)
200 0.53

220 0.64

260 ~1.00

Data adapted from[3]

This data demonstrates that at lower temperatures, the reaction with deuterium is significantly

slower, indicating a primary KIE.
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Logic diagram for using KIE to probe reaction mechanisms.

Pharmacokinetic and ADME Studies
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In drug development, understanding the absorption, distribution, metabolism, and excretion
(ADME) of a drug candidate is crucial. Deuteration, including the use of trideuterated methyl
groups as in Methanol-d3, can be strategically employed to alter the metabolic profile of a
drug.

Principle: The "deuterium effect" or kinetic isotope effect can be leveraged to slow down the
rate of metabolic reactions that involve the cleavage of a C-H bond. If a drug is metabolized by
oxidation of a methyl group, replacing that group with a trideuteromethyl (-CD3) group can
significantly reduce the rate of its metabolism. This can lead to a longer half-life, increased drug
exposure, and potentially a more favorable pharmacokinetic profile.[13]

Application Example: Deuterated Enzalutamide (d3-ENT)

Enzalutamide is a drug used to treat prostate cancer, and one of its metabolic pathways is N-
demethylation. A deuterated version, d3-ENT, where the N-methyl group is replaced with an N-
trideuteromethyl group, was developed to slow this metabolic process.

Quantitative Pharmacokinetic Data: Enzalutamide vs. d3-Enzalutamide in Rats

d3-
Enzalutamide .
Parameter (ENT) Enzalutamide % Change Reference
(d3-ENT)

In vitro Intrinsic )
) 49.7% lower in
Clearance Higher ) -49.7% [14]
_ rat microsomes
(CLint)

Cmax (Maximum
Plasma Lower 35% higher +35% [14]

Concentration)

AUCO-t (Total

Lower 102% higher +102% [14]
Drug Exposure)
Exposure of N-
demethyl Higher 8-fold lower -87.5% [14]

Metabolite
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Data from a study in rats orally administered 10 mg/kg of the respective compounds.[14]

This data clearly demonstrates that deuteration of the methyl group significantly altered the
pharmacokinetics of enzalutamide, leading to increased exposure of the parent drug and
reduced formation of the N-demethylated metabolite. Methanol-d3 can be used as a synthetic
precursor to introduce such trideuteromethyl groups into drug candidates.

In conclusion, Methanol-d3 is a fundamentally important tool in modern research. Its
applications as an internal standard, a metabolic tracer, a probe for reaction mechanisms, and
a component in drug design underscore its versatility and significance for generating high-
quality, reliable data in chemistry, biology, and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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